1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
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Overview
Description
1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[55]undecan-4-yl)prop-2-en-1-one is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with both oxygen and nitrogen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one typically involves the formation of the spirocyclic framework through a series of organic reactions. One common method includes the acetalization of a precursor compound followed by transthioacetalization processes . The reaction conditions often involve the use of catalysts such as l-proline to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decan-8-ylprop-2-en-1-one: Another spiro compound with similar structural features.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: Compounds with similar spirocyclic frameworks but different functional groups.
Uniqueness
1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is unique due to its specific combination of oxygen and nitrogen heteroatoms within the spirocyclic structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-11(15)14-8-12(2,3)17-13(9-14)6-5-7-16-10-13/h4H,1,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGCXKSQNVLCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2(O1)CCCOC2)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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